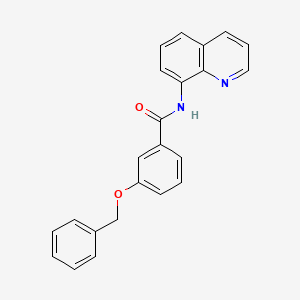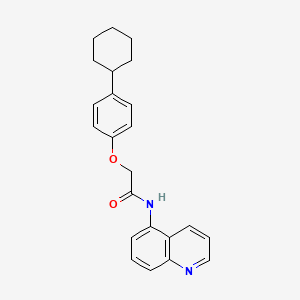![molecular formula C20H16N2O3S B3498324 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B3498324.png)
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide
Vue d'ensemble
Description
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, also known as BZ-423, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. BZ-423 belongs to a class of compounds known as benzoxazoles, which have been found to possess a wide range of biological activities. In recent years, BZ-423 has gained significant attention due to its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the activation of the stress-induced phosphoprotein 1 (STIP1) pathway. STIP1 is a protein that plays a key role in regulating cellular stress responses, and N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been found to bind to and activate STIP1, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the expression of various cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide as a therapeutic agent is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide. One area of interest is the potential use of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide in combination with other therapeutic agents for the treatment of various diseases. Another area of interest is the development of more efficient synthesis methods for N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, which could help to overcome some of the limitations associated with its low solubility. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide and its downstream effects on various cellular processes.
Applications De Recherche Scientifique
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has potent anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has also been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-26-18)20-22-16-11-14(24-2)7-8-17(16)25-20/h3-11H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBYHYEDVDGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(1-piperidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3498252.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3498256.png)
![3-bromo-4-ethoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B3498260.png)

![2-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498286.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3498296.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3498298.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3498310.png)
![5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3498312.png)
![2-chloro-4-methyl-N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3498327.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B3498338.png)
![3,4-dimethoxy-N-[(8-quinolinylamino)carbonothioyl]benzamide](/img/structure/B3498343.png)